molecular formula C20H16N4O2 B189727 1,3-Dimethyl-6,7-diphenylpteridine-2,4-dione CAS No. 7499-94-7

1,3-Dimethyl-6,7-diphenylpteridine-2,4-dione

Cat. No. B189727
CAS RN: 7499-94-7
M. Wt: 344.4 g/mol
InChI Key: YWDWCRSCCCQSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-6,7-diphenylpteridine-2,4-dione, commonly known as methylene blue, is a synthetic dye that has been used for various purposes in the medical field. It is a heterocyclic compound that has been used as a diagnostic tool, a therapeutic agent, and a research tool. Methylene blue has been used to treat various medical conditions, such as methemoglobinemia, malaria, and septic shock. In addition, it has been used as a stain in histology and microbiology.

Mechanism Of Action

The mechanism of action of methylene blue is not fully understood. It is believed to work by inhibiting the activity of nitric oxide synthase, which leads to the production of nitric oxide. Nitric oxide is a signaling molecule that plays a role in various physiological processes, such as vasodilation and neurotransmission. By inhibiting the activity of nitric oxide synthase, methylene blue can reduce the production of nitric oxide and thereby modulate various physiological processes.

Biochemical And Physiological Effects

Methylene blue has various biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and modulate the immune response. In addition, it has been shown to improve cognitive function and reduce inflammation. Methylene blue has also been shown to have antitumor effects.

Advantages And Limitations For Lab Experiments

Methylene blue has several advantages for lab experiments. It is readily available, inexpensive, and easy to use. It can be used in various assays, such as cell viability assays, mitochondrial function assays, and oxidative stress assays. In addition, it has a long shelf life and can be stored at room temperature. However, methylene blue has several limitations for lab experiments. It can be toxic at high concentrations and can interfere with the activity of other compounds. In addition, it can be difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for the use of methylene blue in scientific research. It has been shown to have potential therapeutic effects for various medical conditions, such as Alzheimer's disease and cancer. Therefore, further research is needed to explore its potential as a therapeutic agent. In addition, methylene blue has been shown to have potential as a diagnostic tool for various medical conditions, such as septic shock and malaria. Therefore, further research is needed to explore its potential as a diagnostic tool. Finally, further research is needed to explore the mechanism of action of methylene blue and to identify its molecular targets.

Synthesis Methods

Methylene blue can be synthesized by several methods, including the oxidation of N,N-dimethylaniline with nitrobenzene, the reduction of methylene green, and the oxidation of 3,7-diaminophenothiazine. The most commonly used method is the oxidation of N,N-dimethylaniline with nitrobenzene. The reaction is carried out in the presence of sulfuric acid and sodium nitrite. The product is then purified by recrystallization.

Scientific Research Applications

Methylene blue has been used in various scientific research applications. It has been used as a staining agent in histology and microbiology. It has also been used as a diagnostic tool for various medical conditions, such as methemoglobinemia and Alzheimer's disease. In addition, it has been used as a therapeutic agent for various medical conditions, such as septic shock, malaria, and cancer.

properties

CAS RN

7499-94-7

Product Name

1,3-Dimethyl-6,7-diphenylpteridine-2,4-dione

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

1,3-dimethyl-6,7-diphenylpteridine-2,4-dione

InChI

InChI=1S/C20H16N4O2/c1-23-18-17(19(25)24(2)20(23)26)21-15(13-9-5-3-6-10-13)16(22-18)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

YWDWCRSCCCQSFM-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS RN

7499-94-7

Pictograms

Acute Toxic; Irritant

solubility

0.9 [ug/mL]

Origin of Product

United States

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